Bisphenol A bis(2,3-dihydroxypropyl) ether Bisphenol A bis(2,3-dihydroxypropyl) ether Bisphenol A bis(2,3-dihydroxypropyl) ether is a natural product found in Streptomyces xanthophaeus with data available.
Brand Name: Vulcanchem
CAS No.: 5581-32-8
VCID: VC21171698
InChI: InChI=1S/C21H28O6/c1-21(2,15-3-7-19(8-4-15)26-13-17(24)11-22)16-5-9-20(10-6-16)27-14-18(25)12-23/h3-10,17-18,22-25H,11-14H2,1-2H3
SMILES: CC(C)(C1=CC=C(C=C1)OCC(CO)O)C2=CC=C(C=C2)OCC(CO)O
Molecular Formula: C21H28O6
Molecular Weight: 376.4 g/mol

Bisphenol A bis(2,3-dihydroxypropyl) ether

CAS No.: 5581-32-8

Cat. No.: VC21171698

Molecular Formula: C21H28O6

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

Bisphenol A bis(2,3-dihydroxypropyl) ether - 5581-32-8

Specification

Description Bisphenol A bis(2,3-dihydroxypropyl) ether is a natural product found in Streptomyces xanthophaeus with data available.
CAS No. 5581-32-8
Molecular Formula C21H28O6
Molecular Weight 376.4 g/mol
IUPAC Name 3-[4-[2-[4-(2,3-dihydroxypropoxy)phenyl]propan-2-yl]phenoxy]propane-1,2-diol
Standard InChI InChI=1S/C21H28O6/c1-21(2,15-3-7-19(8-4-15)26-13-17(24)11-22)16-5-9-20(10-6-16)27-14-18(25)12-23/h3-10,17-18,22-25H,11-14H2,1-2H3
Standard InChI Key NISVZEWKUNUGQQ-UHFFFAOYSA-N
SMILES CC(C)(C1=CC=C(C=C1)OCC(CO)O)C2=CC=C(C=C2)OCC(CO)O
Canonical SMILES CC(C)(C1=CC=C(C=C1)OCC(CO)O)C2=CC=C(C=C2)OCC(CO)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator